Cas no 2586127-01-5 (1-Bromo-2-((4-bromobenzyl)oxy)-3,4-difluorobenzene)

1-Bromo-2-((4-bromobenzyl)oxy)-3,4-difluorobenzene is a halogenated aromatic compound featuring both bromine and fluorine substituents, offering versatile reactivity for synthetic applications. Its structure incorporates a benzyl ether linkage, enhancing its utility as an intermediate in organic synthesis, particularly in cross-coupling reactions and nucleophilic substitutions. The presence of bromine at two distinct sites allows for selective functionalization, while the difluorobenzene moiety contributes to electronic modulation and steric control. This compound is well-suited for pharmaceutical and agrochemical research, where precise structural modifications are critical. Its stability under standard conditions ensures reliable handling and storage, making it a practical choice for advanced chemical synthesis.
1-Bromo-2-((4-bromobenzyl)oxy)-3,4-difluorobenzene structure
2586127-01-5 structure
Product name:1-Bromo-2-((4-bromobenzyl)oxy)-3,4-difluorobenzene
CAS No:2586127-01-5
MF:C13H8Br2F2O
MW:378.0068
CID:5077159

1-Bromo-2-((4-bromobenzyl)oxy)-3,4-difluorobenzene Chemical and Physical Properties

Names and Identifiers

    • 1-Bromo-2-((4-bromobenzyl)oxy)-3,4-difluorobenzene
    • Inchi: 1S/C13H8Br2F2O/c14-9-3-1-8(2-4-9)7-18-13-10(15)5-6-11(16)12(13)17/h1-6H,7H2
    • InChI Key: IEVHFTFOWWJIFO-UHFFFAOYSA-N
    • SMILES: BrC1C([H])=C([H])C(=C(C=1OC([H])([H])C1C([H])=C([H])C(=C([H])C=1[H])Br)F)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 259
  • Topological Polar Surface Area: 9.2
  • XLogP3: 5

1-Bromo-2-((4-bromobenzyl)oxy)-3,4-difluorobenzene Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Aaron
AR021PWC-5g
1-Bromo-2-((4-bromobenzyl)oxy)-3,4-difluorobenzene
2586127-01-5 95%
5g
$976.00 2025-02-12
abcr
AB574718-250mg
1-Bromo-2-((4-bromobenzyl)oxy)-3,4-difluorobenzene; .
2586127-01-5
250mg
€178.00 2024-07-20
Aaron
AR021PWC-1g
1-Bromo-2-((4-bromobenzyl)oxy)-3,4-difluorobenzene
2586127-01-5 95%
1g
$325.00 2025-02-12
abcr
AB574718-10g
1-Bromo-2-((4-bromobenzyl)oxy)-3,4-difluorobenzene; .
2586127-01-5
10g
€1575.80 2024-07-20
abcr
AB574718-1g
1-Bromo-2-((4-bromobenzyl)oxy)-3,4-difluorobenzene; .
2586127-01-5
1g
€303.10 2024-07-20
abcr
AB574718-5g
1-Bromo-2-((4-bromobenzyl)oxy)-3,4-difluorobenzene; .
2586127-01-5
5g
€949.60 2024-07-20

Additional information on 1-Bromo-2-((4-bromobenzyl)oxy)-3,4-difluorobenzene

Recent Advances in the Application of 1-Bromo-2-((4-bromobenzyl)oxy)-3,4-difluorobenzene (CAS: 2586127-01-5) in Chemical Biology and Pharmaceutical Research

1-Bromo-2-((4-bromobenzyl)oxy)-3,4-difluorobenzene (CAS: 2586127-01-5) is a halogenated aromatic compound that has recently gained attention in chemical biology and pharmaceutical research due to its unique structural properties and potential applications in drug discovery. This compound features a brominated benzene core with a difluorinated and benzyloxy-substituted side chain, making it a versatile intermediate for the synthesis of more complex molecules. Recent studies have explored its utility in the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases.

One of the key areas of research involving this compound is its role as a building block in the synthesis of small-molecule inhibitors targeting protein-protein interactions (PPIs). PPIs are critical in many cellular processes and are often dysregulated in diseases such as cancer. The bromine and fluorine substituents in 1-Bromo-2-((4-bromobenzyl)oxy)-3,4-difluorobenzene provide reactive sites for further functionalization, enabling the creation of libraries of compounds with diverse biological activities. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its use in the development of inhibitors for the p53-MDM2 interaction, a promising target for cancer therapy.

In addition to its applications in oncology, this compound has also been investigated for its potential in antimicrobial drug development. The presence of halogen atoms enhances the lipophilicity and bioavailability of derived molecules, which is advantageous for penetrating bacterial cell membranes. A recent preprint on bioRxiv highlighted its incorporation into a series of compounds with potent activity against multidrug-resistant Staphylococcus aureus (MRSA). The study reported a significant reduction in bacterial load in in vivo models, suggesting its potential as a lead compound for further optimization.

The synthetic versatility of 1-Bromo-2-((4-bromobenzyl)oxy)-3,4-difluorobenzene has also been leveraged in the development of fluorescent probes for biological imaging. Researchers have utilized its bromine substituents for Suzuki-Miyaura cross-coupling reactions to attach fluorophores, enabling the tracking of cellular processes in real time. A 2022 publication in Chemical Communications detailed the use of this compound in the synthesis of a probe for monitoring oxidative stress in live cells, providing valuable insights into the mechanisms of neurodegenerative diseases.

Despite its promising applications, challenges remain in the large-scale synthesis and purification of 1-Bromo-2-((4-bromobenzyl)oxy)-3,4-difluorobenzene. Recent advancements in flow chemistry have addressed some of these issues, as reported in a 2023 Industrial & Engineering Chemistry Research article. The study demonstrated a continuous-flow approach that improved yield and reduced byproduct formation, paving the way for more efficient production of this valuable intermediate.

In conclusion, 1-Bromo-2-((4-bromobenzyl)oxy)-3,4-difluorobenzene (CAS: 2586127-01-5) represents a promising scaffold in chemical biology and pharmaceutical research. Its unique structural features enable diverse applications, from drug discovery to biological imaging. Ongoing research continues to explore its full potential, with recent studies highlighting its utility in targeting challenging biological pathways and addressing unmet medical needs. Future directions may include further optimization of its synthetic routes and expansion of its applications in personalized medicine.

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